molecular formula C21H20O6 B1225869 Methyl 5-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylate

Methyl 5-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylate

Cat. No.: B1225869
M. Wt: 368.4 g/mol
InChI Key: MKKXFJVEZIBZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzocbenzopyran-1-yl)oxymethyl]-2-furancarboxylic acid methyl ester is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzocbenzopyran-1-yl)oxymethyl]-2-furancarboxylic acid methyl ester involves multiple steps. One common method includes the reaction of 3-methyl-6-oxo-7,8,9,10-tetrahydrobenzocbenzopyran with 2-furancarboxylic acid under esterification conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzocbenzopyran-1-yl)oxymethyl]-2-furancarboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted furans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzocbenzopyran-1-yl)oxymethyl]-2-furancarboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzocbenzopyran-1-yl)oxymethyl]-2-furancarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzocbenzopyran-1-yl)oxymethyl]-2-furancarboxylic acid methyl ester is unique due to its specific structure, which combines a coumarin derivative with a furan ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 5-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylate

InChI

InChI=1S/C21H20O6/c1-12-9-17(25-11-13-7-8-16(26-13)21(23)24-2)19-14-5-3-4-6-15(14)20(22)27-18(19)10-12/h7-10H,3-6,11H2,1-2H3

InChI Key

MKKXFJVEZIBZJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC=C(O4)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylate
Reactant of Route 4
Methyl 5-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylate
Reactant of Route 5
Methyl 5-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylate
Reactant of Route 6
Methyl 5-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.